Structural Differentiation: FLLL31 vs. Curcumin
FLLL31 is a structural analog of curcumin designed to overcome its instability and poor bioavailability. The key difference is the replacement of two hydrogen atoms on the central carbon of curcumin with geminal dimethyl substituents (in FLLL31) or a spiro-cyclohexyl ring (in FLLL32), which eliminates the ability to enolize. This modification is predicted to enhance binding to the JAK2 and STAT3 SH2 domains compared to the keto-enol form of curcumin [1]. Additionally, FLLL31 features 3,4-dimethoxy substituents, mimicking dimethoxycurcumin, which is associated with increased stability, higher plasma concentration, and greater efficacy [1].
| Evidence Dimension | Structural Stability |
|---|---|
| Target Compound Data | Locked diketone-tautomeric form; central geminal dimethyl substituents |
| Comparator Or Baseline | Curcumin (exists in keto-enol tautomerization) |
| Quantified Difference | N/A (Structural feature) |
| Conditions | Chemical structure analysis |
Why This Matters
The locked tautomeric form is designed for improved target engagement and greater consistency in biological assays, which is critical for reproducible research and therapeutic development.
- [1] Lin, L., Hutzen, B., Zuo, M., Ball, S., Deangelis, S., Foust, E., ... & Li, P. K. (2010). Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells. Cancer Research, 70(6), 2445–2454. View Source
